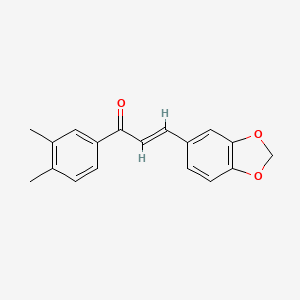

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one

Description

(2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a propenone bridge (-C(=O)-CH=CH-) connecting a 1,3-benzodioxole (methylenedioxyphenyl) group and a 3,4-dimethylphenyl moiety. Chalcones are α,β-unsaturated ketones known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects . This compound’s structure features two aromatic rings with distinct substituents: the 1,3-benzodioxole group (electron-rich due to the methylenedioxy group) and the 3,4-dimethylphenyl group (electron-donating methyl substituents).

Properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O3/c1-12-3-6-15(9-13(12)2)16(19)7-4-14-5-8-17-18(10-14)21-11-20-17/h3-10H,11H2,1-2H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBMAUOINSMIKD-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2H-1,3-Benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 2H-1,3-benzodioxole-5-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as solid-supported bases can be employed to enhance the reaction efficiency and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-(2H-1

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity, including antioxidant and antiproliferative effects, and summarizes relevant case studies and research findings.

Chemical Structure

The compound features a benzodioxole moiety and a dimethylphenyl group, which are linked by an α,β-unsaturated carbonyl system. This structure is significant as it contributes to the compound's reactivity and interaction with biological targets.

Antioxidant Activity

Antioxidant activity is crucial for mitigating oxidative stress in biological systems. The compound has been evaluated for its ability to scavenge free radicals.

- DPPH Scavenging : In a study, the compound exhibited DPPH radical scavenging activity, demonstrating its potential as an antioxidant. The percentage of inhibition was measured at various concentrations, with notable results at higher concentrations (up to 76% inhibition at 0.3 mg/mL) .

Antiproliferative Activity

The antiproliferative effects of the compound have been assessed against various cancer cell lines.

- Cell Viability : Experiments showed that the compound significantly inhibited cell viability in several cancer cell lines, including HT-29, DU-145, and MDA-MB-231. The presence of the benzodioxole ring was linked to varying levels of cytotoxicity across different cell lines .

Case Studies

- Study on Antioxidant Properties : A study focused on the antioxidant properties of derivatives similar to this compound found that compounds with similar structures demonstrated significant DPPH scavenging activity .

- Antiproliferative Effects : Research indicated that the incorporation of the benzodioxole moiety led to enhanced antiproliferative activity against specific cancer cell lines compared to unsubstituted analogs .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of chalcones with variations in aryl substituents. Key structural analogs include:

Key Observations :

- In contrast, electron-donating methyl groups in the target compound may reduce reactivity but improve metabolic stability .

- Planarity: All analogs exhibit near-planar propenone bridges (dihedral angles <15°), essential for π-π stacking in biological interactions .

- Crystal Packing : Compounds with halogen substituents (e.g., bromine in ) form weak C–H···O interactions, influencing solubility and crystallinity .

Crystallographic Data

The chroman derivative exhibits intramolecular hydrogen bonding (O–H···O=C), stabilizing its conformation, whereas brominated analogs rely on intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.